7-Octenenitrile
Description
Contextualization within the Field of Unsaturated Nitrile Chemistry
Unsaturated nitriles are a class of organic compounds that contain both a carbon-carbon double or triple bond and a cyano (-C≡N) group. ontosight.ai This combination of functional groups imparts unique reactivity, allowing them to participate in a wide array of chemical reactions. fiveable.mecolab.ws The nitrile group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, while the unsaturated bond provides a site for additions, cycloadditions, and polymerization reactions. beilstein-journals.orgrsc.org
Within this class, α,β-unsaturated nitriles, where the double bond is conjugated with the nitrile group, have been extensively studied due to the electronic interplay between the two functionalities. fiveable.me This conjugation leads to enhanced stability and specific reactivity patterns. fiveable.me In contrast, 7-octenenitrile is a non-conjugated unsaturated nitrile, where the alkene and nitrile groups are separated by a flexible alkyl chain. This separation allows the two functional groups to react largely independently of each other, offering a different set of synthetic possibilities.
The study of unsaturated nitriles is a dynamic area of research, driven by their importance as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. fiveable.mersc.org The development of new catalytic methods for the selective transformation of unsaturated nitriles continues to be a major focus. rsc.orgresearchgate.net
Overview of Academic Significance and Research Trajectories for this compound and its Analogs
The academic significance of this compound and its analogs lies in their utility as versatile platforms for developing and showcasing new synthetic methodologies. The presence of two distinct reactive sites allows researchers to explore regioselective and chemoselective transformations. Current research trajectories involving this compound and similar molecules include:
Development of Advanced Catalytic Processes: Researchers are continually exploring new catalysts and reaction conditions to achieve highly selective and efficient transformations of the alkene and nitrile functionalities. This includes advancements in hydroformylation, metathesis, and hydrogenation. researchgate.netmt.comlibretexts.org
Synthesis of Complex Molecules: The ability to selectively modify either the alkene or the nitrile group makes this compound a valuable starting material for the total synthesis of natural products and other complex organic molecules. numberanalytics.com
Polymer Chemistry: The terminal alkene of this compound can participate in polymerization reactions, leading to the formation of functional polymers with nitrile pendants. These nitrile groups can be further modified to tune the polymer's properties.
The ongoing research into this compound and its analogs is expected to lead to the discovery of new synthetic methods and the creation of novel molecules with a wide range of applications.
Chemical Properties and Synthesis of this compound
Physicochemical Properties
This compound is a colorless liquid with the chemical formula C8H13N. chemsrc.com Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 123.196 g/mol chemsrc.com |
| Density | 0.826 g/cm³ chemsrc.com |
| Boiling Point | 214.571 °C at 760 mmHg chemsrc.com |
| Flash Point | 89.799 °C chemsrc.com |
| Refractive Index | 1.433 chemsrc.com |
Common Synthetic Routes
Several synthetic routes to this compound have been reported in the literature. A common laboratory-scale synthesis involves the nucleophilic substitution of a haloalkene with a cyanide salt. For instance, the reaction of 7-bromo-1-heptene (B130210) with sodium cyanide can yield this compound. chemsrc.com Another approach involves the dehydration of the corresponding amide. ontosight.ai
Industrial production methods may utilize different strategies, often focusing on cost-effectiveness and scalability. One patented method describes the condensation of 6-methyl-2-keto-hept-5-ene with cyanoacetic acid in the presence of an amine catalyst to produce a mixture of olefin isomers including geranonitrile. google.com While not a direct synthesis of this compound, this illustrates a type of reaction used to produce unsaturated nitriles on a larger scale.
Applications of this compound in Organic Synthesis
Role as a Precursor for Polymers and Fine Chemicals
The dual functionality of this compound makes it a valuable precursor for a variety of polymers and fine chemicals. The terminal alkene can undergo polymerization, leading to the formation of poly(this compound). The pendant nitrile groups on the polymer backbone can then be chemically modified to introduce other functionalities, thereby tuning the physical and chemical properties of the polymer for specific applications.
In the realm of fine chemicals, the selective transformation of either the alkene or the nitrile group allows for the synthesis of a wide range of molecules. For example, reduction of the nitrile group to a primary amine, while leaving the alkene intact, yields oct-7-en-1-amine, a useful intermediate. chemsrc.com Conversely, reactions at the alkene, such as oxidation or epoxidation, can be performed while preserving the nitrile group for subsequent transformations.
Utility in Catalytic Processes
The reactivity of this compound makes it an excellent substrate for various catalytic processes, enabling the synthesis of more complex and valuable compounds.
Hydroformylation
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. mt.comnumberanalytics.com This reaction is a cornerstone of industrial chemistry for the production of aldehydes from alkenes. mdpi.com When applied to this compound, hydroformylation can yield either a linear or a branched aldehyde, depending on the catalyst and reaction conditions used. mt.com The resulting cyano-aldehydes are valuable intermediates that can be further transformed into a variety of products, including amino alcohols and dicarboxylic acids. The development of catalysts that can selectively produce either the linear or branched isomer is an active area of research. mdpi.com
Metathesis
Olefin metathesis is a powerful catalytic reaction that allows for the rearrangement of carbon-carbon double bonds. libretexts.org this compound can participate in various types of metathesis reactions:
Ring-Closing Metathesis (RCM): While not applicable to this compound itself, if it were part of a larger diene molecule, RCM could be used to form cyclic structures. libretexts.org
Cross-Metathesis: This intermolecular reaction with another alkene can be used to synthesize a variety of substituted unsaturated nitriles. libretexts.org For example, cross-metathesis of this compound with another terminal alkene can lead to the formation of a new internal alkene with the nitrile functionality retained.
Enyne Metathesis: This reaction involves the coupling of an alkene and an alkyne to form a 1,3-diene. organic-chemistry.org this compound can serve as the alkene partner in this transformation.
The development of highly active and selective ruthenium-based catalysts has greatly expanded the scope of olefin metathesis in organic synthesis. apeiron-synthesis.com
Application as a Molecular Probe in Mechanistic Studies
The distinct reactivity of the alkene and nitrile groups in this compound allows it to be used as a molecular probe to study the mechanisms of various chemical reactions. By observing which functional group reacts under a given set of conditions, researchers can gain insights into the selectivity and reactivity of new catalysts and reagents. For example, in the development of a new hydrogenation catalyst, using this compound as a substrate can reveal whether the catalyst selectively reduces the alkene, the nitrile, or both. researchgate.net This information is crucial for understanding the catalyst's behavior and for designing more selective systems.
Structure
3D Structure
Properties
IUPAC Name |
oct-7-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-3-4-5-6-7-8-9/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOUJUXDEZZIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447933 | |
| Record name | 7-Octenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-29-3 | |
| Record name | 7-Octenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Octenenitrile and Substituted Octenenitriles
Direct Synthesis Approaches
Direct synthesis methods for 7-octenenitrile and its substituted analogs often involve the strategic introduction of the cyano functional group or the formation of the core octene structure from suitable precursors.
Introduction of the Cyano Functional Group
The introduction of the cyano (-CN) group is a key step in the synthesis of nitriles. This can be achieved through various reactions, primarily involving the substitution of a leaving group or addition to a carbonyl compound.
A common and effective method for synthesizing nitriles is through the nucleophilic substitution of a halogenated precursor with a cyanide salt. libretexts.org For the synthesis of this compound, a suitable starting material is a haloalkene, such as 7-bromo-1-heptene (B130210). bldpharm.comfishersci.commahaautomation.comoakwoodchemical.com
The reaction typically involves heating the halogenated alkane under reflux with a solution of sodium or potassium cyanide in an ethanol (B145695) solvent. libretexts.org The halogen atom is displaced by the cyanide ion in an SN2 reaction, forming the corresponding nitrile. quimicaorganica.org The use of an alcohol-based solvent is crucial, as the presence of water can lead to the formation of alcohols as a byproduct. libretexts.org This method is advantageous as it increases the carbon chain length by one carbon. libretexts.org
Table 1: Cyanation of 7-Bromo-1-heptene
| Reactant | Reagent | Solvent | Conditions | Product |
|---|
This table illustrates a typical reaction for the synthesis of this compound from a halogenated precursor.
Propanedinitrile, also known as malononitrile, and its derivatives serve as versatile reagents in organic synthesis, including the preparation of unsaturated nitriles. uni-regensburg.deresearchgate.netresearchgate.net The Knoevenagel condensation, a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group like malononitrile, is a key transformation. uni-regensburg.de
For instance, the reaction of an appropriate aldehyde with malononitrile, often catalyzed by a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt, can lead to the formation of a substituted octenenitrile. google.comnih.gov This condensation is typically followed by subsequent reaction steps to yield the desired product. The reaction of 4,6-dimethylheptanone with ethyl cyanoacetate, a derivative of propanedinitrile, in the presence of ammonium acetate (B1210297) and acetic acid, followed by heating, results in the formation of a substituted octenenitrile. google.com
Cyanation Reactions from Halogenated Precursors (e.g., from 7-bromo-1-heptene)
Formation of the Octene Backbone and Olefinic Moiety
The synthesis of this compound can also be approached by constructing the C8 backbone and the terminal double bond from a precursor already containing the nitrile or a group that can be converted to a nitrile. One such precursor is oct-7-enal (B9835). guidechem.comscielo.br
Table 2: Synthesis of this compound from Oct-7-enal
| Starting Material | Intermediate | Reagents for Final Step | Product |
|---|
This table outlines a possible synthetic route from oct-7-enal to this compound.
Dehydration Reactions in Nitrile Synthesis
The dehydration of primary amides is a fundamental and widely used method for the synthesis of nitriles. researchgate.netrsc.orgnih.gov This reaction involves the removal of a water molecule from the primary amide group (-CONH2) to form the cyano group (-CN). libretexts.org
A variety of dehydrating agents can be employed, ranging from strong reagents like phosphorus(V) oxide (P4O10) to milder, more selective catalytic systems. libretexts.orgresearchgate.net The traditional method involves heating the solid amide with P4O10 and collecting the liquid nitrile via distillation. libretexts.org
More contemporary methods utilize metal catalysts, offering milder reaction conditions and greater functional group tolerance. researchgate.netscirp.org Catalysts based on iron, zinc, copper, and palladium have been developed for this transformation. researchgate.netnih.govorganic-chemistry.org For example, a palladium-catalyzed method has been shown to be effective for the dehydration of various amides, including α,β-unsaturated and aliphatic amides. nih.gov Another approach uses indium(III) triflate as a highly efficient catalyst for the conversion of primary amides to their corresponding nitriles in excellent yields. scirp.org
Table 3: Common Dehydrating Agents and Catalysts for Nitrile Synthesis from Amides
| Reagent/Catalyst | Type | Conditions |
|---|---|---|
| Phosphorus(V) oxide (P4O10) | Stoichiometric Reagent | Heating |
| Thionyl chloride (SOCl2) | Stoichiometric Reagent | Varies |
| Palladium complexes | Catalyst | Mild |
| Iron complexes | Catalyst | Mild |
This table presents a selection of reagents and catalysts used for the dehydration of primary amides to nitriles.
Multi-Step Conversions from Simpler Chemical Precursors
Complex molecules like this compound can be synthesized from simpler, more readily available starting materials through multi-step synthetic sequences. vapourtec.comlittleflowercollege.edu.inmsu.edumsu.edu This approach, often guided by retrosynthetic analysis, allows for the systematic construction of the target molecule. littleflowercollege.edu.inyoutube.com
A multi-step synthesis involves a series of reactions that build the carbon framework and introduce the necessary functional groups in a controlled manner. msu.edu For example, a synthesis might start with a smaller carbon chain and extend it through reactions like Grignard additions or Wittig reactions. Functional group interconversions, such as the conversion of an alcohol to a halide or an aldehyde to a nitrile, are also integral parts of these sequences. msu.edu While a longer synthetic route may seem less efficient, it can be necessary when the direct synthesis is not feasible or when specific stereochemistry is required. msu.edu
Catalytic Synthesis Approaches
Catalytic methods are pivotal in the synthesis of nitriles, offering efficiency and selectivity. These approaches often involve transition metals, dehydration processes, and heterogeneous catalysts to facilitate the desired chemical transformations.
Transition Metal-Catalyzed Nitrile Formations
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen bonds. nih.gov Copper-catalyzed methods are particularly noteworthy in the synthesis of aryl nitriles. These reactions can utilize various cyanide sources, including benzyl (B1604629) nitrile as a cyanide anion surrogate in a cascade process involving aerobic C-H oxidation. rsc.org Another approach involves the use of formamide (B127407) as a cyanide source in a copper iodide/triphenylphosphine catalyzed reaction with aryl halides. rsc.org These methods often exhibit good functional group tolerance, allowing for the conversion of a range of electron-donating and electron-withdrawing aryl halides into their corresponding nitriles. rsc.org
Recent advancements have also explored the merger of photoredox catalysis with copper catalysis to synthesize enantiomerically enriched alkyl nitriles from carboxylic acids under mild conditions. organic-chemistry.org This strategy demonstrates broad substrate scope and high yields. organic-chemistry.org While homogeneous catalysts, particularly palladium-based ones, have shown significant activity, they can suffer from issues related to separation and reusability. researchgate.net
| Catalyst System | Cyanide Source | Substrate | Key Features |
| Copper | Benzyl nitrile | Arenes | Cascade process, aerobic C-H oxidation rsc.org |
| Copper iodide/triphenylphosphine | Formamide | Aryl halides | Inexpensive, good functional group tolerance rsc.org |
| Photoredox/Copper | Carboxylic acids | Alkyl groups | Enantioselective, mild conditions organic-chemistry.org |
Catalytic Dehydration Processes
The dehydration of primary amides is a fundamental and efficient route for the synthesis of nitriles. rsc.org This transformation can be achieved using various dehydrating agents, including strong agents like phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). chemistrysteps.comchemguide.co.uk The reaction typically involves heating a mixture of the amide and the dehydrating agent, followed by distillation to collect the liquid nitrile. chemguide.co.uk
The mechanism of dehydration with reagents like SOCl₂ and POCl₃ involves the conversion of the carbonyl oxygen into a good leaving group, followed by elimination. chemistrysteps.com A variety of other reagents have also been documented for this purpose, including Lewis acids such as TiCl₄ and ZnCl₂, as well as phosphorus(III) reagents like tris(dimethylamino)phosphine. nih.gov These methods often display broad substrate scope and good functional group tolerance under mild conditions. nih.gov
| Dehydrating Agent | Reaction Conditions | Notes |
| Phosphorus(V) oxide (P₄O₁₀) | Heating solid mixture | Water is removed from the amide group. chemguide.co.uk |
| Thionyl chloride (SOCl₂) | N/A | Converts carbonyl oxygen to a good leaving group. chemistrysteps.com |
| Phosphorus oxychloride (POCl₃) | N/A | Similar mechanism to SOCl₂. chemistrysteps.com |
| Tris(dimethylamino)phosphine | Reflux in CHCl₃ | Mild conditions, broad substrate scope. nih.gov |
Heterogeneous Catalysis in Octenenitrile Synthesis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is crucial for large-scale industrial production due to the ease of catalyst separation and recycling. wikipedia.orgfrontiersin.org In the context of nitrile synthesis, particularly for related structures, acid-base bifunctional catalysts have shown significant promise. wiley-vch.de These catalysts can be designed on solid supports like silica (B1680970), incorporating both acidic (e.g., silanol (B1196071) groups) and basic (e.g., amine groups) sites. wiley-vch.de
Such bifunctional catalysts are effective in aldol-type reactions, which can be a step in the synthesis of unsaturated nitriles. For instance, the Knoevenagel condensation, a base-catalyzed reaction between an aldehyde or ketone and a compound with an active methylene group (like malononitrile), can be facilitated by amine-functionalized silica. wiley-vch.detaylorandfrancis.com The silanol groups on the silica surface can assist in activating the carbonyl compound, enhancing the catalytic activity. wiley-vch.de The use of heterogeneous catalysts like palladium on carbon is also leveraged in industrial manufacturing for continuous-flow reactions to improve yield and scalability.
Advanced Synthetic Strategies and Asymmetric Synthesis
Modern organic synthesis continually seeks more sophisticated and precise methods. For octenenitriles, this includes the development of enantioselective techniques to produce chiral molecules and the application of powerful olefination reactions for constructing the carbon-carbon double bond.
Enantioselective Synthesis of Chiral Octenenitriles
The synthesis of optically pure chiral nitriles is of great importance as these molecules are key components in many bioactive compounds. snnu.edu.cn Asymmetric catalysis provides a direct pathway to these molecules. snnu.edu.cn One notable example involves the use of a scandium triflate (Sc(OTf)₃) catalyst. scandium.org Scandium triflate is a versatile Lewis acid that can catalyze a variety of reactions, including those that form chiral centers. scandium.orgresearchgate.netmdpi.com It has been used in the synthesis of N-unprotected ketimines, which are valuable intermediates for nitrogen-containing compounds. organic-chemistry.orgnih.gov
The Leighton reagent is another powerful tool in asymmetric synthesis. While direct examples for this compound are not prevalent, its application in installing stereogenic centers in complex molecules highlights its potential. For instance, it has been used to create a key alcohol intermediate with high diastereoselectivity in the synthesis of the C(1)-C(9) fragment of epothilones. researchgate.netthieme-connect.com Copper-catalyzed asymmetric radical cyanation has also emerged as a significant method for synthesizing α-chiral nitriles, where a chiral copper catalyst promotes the reaction of a cyanide source with a carbon radical. snnu.edu.cn
| Reagent/Catalyst | Application | Key Outcome |
| Scandium Triflate (Sc(OTf)₃) | Lewis acid catalysis | Synthesis of chiral intermediates, high functional group tolerance. researchgate.netorganic-chemistry.orgnih.gov |
| Leighton Reagent | Asymmetric synthesis | Installation of stereogenic centers with high diastereoselectivity. researchgate.netthieme-connect.com |
| Chiral Copper Catalysts | Asymmetric radical cyanation | Direct formation of α-chiral nitriles. snnu.edu.cn |
Wittig-Type Methodologies and Related Olefination Reactions with Cyanoalkyl Phosphonates
The Wittig reaction and its variations are indispensable for the formation of alkenes from carbonyl compounds. wikipedia.orgpressbooks.pub The classic Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, generated from a phosphonium (B103445) salt. organic-chemistry.orgmasterorganicchemistry.com A key advantage of this reaction is that the position of the newly formed double bond is fixed. pressbooks.pub The stereochemical outcome (E/Z isomerism) of the alkene product depends on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.orgtotal-synthesis.com
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) esters. This method is particularly useful for the synthesis of α,β-unsaturated nitriles. The reaction of aldehydes with cyanoalkyl phosphonates, such as diethyl 1-cyanoalkyl phosphonates, in the presence of a base like potassium carbonate, can produce α,β-unsaturated nitriles in good yields. researchgate.net These olefination reactions are powerful tools for constructing the carbon skeleton of molecules like this compound and its derivatives.
| Reaction | Reagents | Product Type | Key Features |
| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Alkene | Fixed double bond position, stereoselectivity depends on ylide stability. wikipedia.orgpressbooks.puborganic-chemistry.org |
| Horner-Wadsworth-Emmons (HWE) | Aldehyde + Cyanoalkyl Phosphonate | α,β-Unsaturated Nitrile | Good yields, useful for unsaturated nitrile synthesis. researchgate.net |
| One-pot Wittig | Aldehyde + Bromoacetonitrile + PPh₃ + LiOH | α,β-Unsaturated Nitrile | Conducted in water. researchgate.net |
Prins Reaction Applications in Octenenitrile Scaffold Construction
The Prins reaction, a powerful tool in organic synthesis, involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. wikipedia.orgorganic-chemistry.org The outcome of this reaction is highly dependent on the specific reaction conditions, such as temperature and the presence of a nucleophile. wikipedia.org While traditionally utilized for the synthesis of 1,3-diols and tetrahydropyrans, the fundamental principles of the Prins reaction can be conceptually applied to the construction of the this compound scaffold. wikipedia.orgpreprints.orgresearchgate.net
The reaction is initiated by the protonation of a carbonyl compound by an acid catalyst, which then undergoes an electrophilic addition to an alkene to form a key oxocarbenium ion intermediate. preprints.org This intermediate can then react in several ways: it can be trapped by a nucleophile, or it can undergo an elimination reaction to form an allylic alcohol. wikipedia.org
For the synthesis of a this compound scaffold, a hypothetical Prins-type reaction could involve the reaction of a suitable homoallylic alcohol with a nitrile-containing aldehyde in the presence of an acid catalyst. The resulting intermediate could then undergo further transformations to yield the desired unsaturated nitrile.
Variations of the Prins reaction, such as the halo-Prins reaction which utilizes a Lewis acid and introduces a halogen as the nucleophile, offer alternative pathways for functionalizing the alkene substrate. wikipedia.org Another variant is the Prins-pinacol reaction, a cascade reaction that involves a pinacol (B44631) rearrangement of the Prins intermediate, leading to ring contraction. wikipedia.org These variations highlight the versatility of the Prins reaction in constructing complex molecular architectures that could potentially be adapted for the synthesis of substituted octenenitriles.
Table 1: Overview of Prins Reaction Components and Potential Products
| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Potential Product Type |
|---|---|---|---|---|
| Alkene | Aldehyde/Ketone | Protic Acid | Oxocarbenium Ion | 1,3-Diol, Allylic Alcohol, Dioxane |
| Homoallylic Alcohol | Aldehyde/Ketone | Lewis Acid | Oxocarbenium Ion | Tetrahydropyran |
Decarboxylation Methods for Unsaturated Nitrile Formation
Decarboxylation reactions provide a direct route to unsaturated nitriles by removing a carboxylic acid group. Several effective methods have been developed for this transformation.
One notable method involves the palladium-catalyzed decarboxylation-dehydrogenation of allyl α-cyanocarboxylates. rsc.org These substrates, which can be derived from cyanoacetic acid, are converted into α,β-unsaturated nitriles in the presence of a palladium catalyst. rsc.org This approach is significant as it directly introduces the nitrile functionality while forming the carbon-carbon double bond.
Another strategy employs a hypervalent iodine reagent, (diacetoxyiodo)benzene, with a catalytic amount of sodium azide (B81097) in acetonitrile (B52724). organic-chemistry.org This system facilitates the oxidative decarboxylation of 2-aryl carboxylic acids, yielding the corresponding nitriles under mild, room temperature conditions with short reaction times. organic-chemistry.org
Furthermore, decarboxylative bromination of α,β-unsaturated carboxylic acids can be achieved using reagents like Dess-Martin periodinane, which can tolerate a range of functional groups including nitriles. researchgate.net While this method introduces a bromine atom, subsequent transformations could potentially lead to the desired unsaturated nitrile. The classical Hunsdiecker-Borodin reaction and its modifications also represent a pathway for the halodecarboxylation of α,β-unsaturated cinnamic acids, which could be conceptually extended to other unsaturated systems. researchgate.net
Table 2: Summary of Decarboxylation Methods for Unsaturated Compound Synthesis
| Substrate | Reagents | Catalyst | Product Type | Key Features |
|---|---|---|---|---|
| Allyl α-cyanocarboxylates | - | Palladium | α,β-Unsaturated nitriles | Direct formation of unsaturated nitriles. rsc.org |
| 2-Aryl carboxylic acids | (Diacetoxyiodo)benzene, Sodium azide | - | Nitriles | Mild conditions, short reaction times. organic-chemistry.org |
Chemical Reactivity and Transformation Studies of 7 Octenenitrile
Reactivity Profile of the Nitrile Functional Group
The cyano group (-C≡N) is a strongly polarized functional group that significantly influences the molecule's reactivity. Its linear geometry and electronic properties make it a key site for chemical modification. nih.gov
The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the nitrogen atom being more electronegative. This polarization renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. openstax.orgpressbooks.publibretexts.org This electrophilic character is fundamental to many reactions involving nitriles. nih.gov The reaction typically proceeds via a nucleophilic addition to the carbon atom, leading to an sp²-hybridized imine anion intermediate. openstax.orglibretexts.org
Conversely, the lone pair of electrons on the nitrogen atom allows it to act as a site for electrophilic activation. Protonation or coordination to a Lewis acid increases the electrophilicity of the carbon atom, facilitating reactions with even weak nucleophiles. libretexts.org For instance, in acid-catalyzed hydrolysis, the initial step involves protonation of the nitrile nitrogen. libretexts.org This activation is a critical step in enabling a variety of transformations of the otherwise moderately reactive nitrile group.
The nitrile group of 7-octenenitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. ebsco.com This reaction is a common and useful transformation for nitriles. libretexts.org The process typically occurs in two stages, first yielding an amide intermediate (7-octenamide), which is then further hydrolyzed to the final carboxylic acid product. chemguide.co.uk
Acidic Hydrolysis: Heating this compound under reflux with a dilute acid, such as hydrochloric acid, results in the formation of 7-octenoic acid and an ammonium (B1175870) salt (e.g., ammonium chloride). chemguide.co.uk The reaction proceeds through the protonation of the nitrogen atom, followed by the attack of water.
Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide, yields the salt of the carboxylic acid (e.g., sodium 7-octenoate) and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to isolate the free 7-octenoic acid. chemguide.co.uk
These hydrolysis reactions provide a direct pathway from the nitrile to the corresponding carboxylic acid, a valuable transformation in organic synthesis.
Nucleophilic Characteristics and Electrophilic Activation of the Cyano Moiety
Transformations Involving the Unsaturated Hydrocarbon Chain
The terminal carbon-carbon double bond in this compound behaves as a typical alkene, making it amenable to a wide array of addition reactions. savemyexams.com
The chemistry of the C=C double bond is characterized by addition reactions where the π-bond is broken, and new single bonds are formed. nowgongcollege.edu.in In these reactions, the unsaturated this compound is converted into a saturated derivative. savemyexams.com
Key addition reactions applicable to the double bond of this compound include:
Hydrogenation: In the presence of a metal catalyst (e.g., nickel, palladium, platinum), hydrogen gas can add across the double bond to yield the corresponding saturated nitrile, octanenitrile. savemyexams.comscienceready.com.au This reaction specifically saturates the hydrocarbon chain without affecting the nitrile group.
Halogenation: Halogens such as bromine and chlorine can add across the double bond at room temperature to form a vicinal dihalide, for example, 7,8-dibromooctanenitrile.
Hydration: In the presence of an acid catalyst like sulfuric or phosphoric acid, water can be added across the C=C bond to form an alcohol. scienceready.com.au For this compound, this would result in the formation of 7-hydroxyoctanenitrile, following Markovnikov's rule where the hydroxyl group attaches to the more substituted carbon (C7).
Reductive methods can target either the nitrile group or the alkene, and conditions can be tailored to achieve selectivity.
The catalytic hydrogenation of the nitrile group is a primary method for synthesizing primary amines. rsc.org This transformation is of significant industrial importance. researchgate.net The reaction involves the reduction of the C≡N triple bond to a C-N single bond with the addition of hydrogen.
For this compound, this reaction can lead to two main products depending on the reaction conditions and catalyst selectivity:
Oct-7-en-1-amine: Selective reduction of the nitrile group while preserving the C=C double bond.
Octylamine: Reduction of both the nitrile group and the C=C double bond.
The formation of primary amines is often accompanied by the formation of secondary and tertiary amines as side products. To enhance the selectivity for the primary amine, the hydrogenation is frequently carried out in the presence of ammonia. google.com Specific conditions have been developed to favor the production of either unsaturated or saturated primary amines. For instance, carrying out the catalytic hydrogenation in the presence of ammonia at temperatures between 100°C and 140°C is a method used to successfully prepare unsaturated primary amines. google.com In contrast, a two-stage hydrogenation at progressively higher temperatures (e.g., 80-140°C followed by 140-180°C) can be used to produce saturated primary amines. google.com
The table below summarizes findings for the catalytic hydrogenation of nitriles to primary amines, which are applicable to this compound.
| Catalyst System | Reducing Agent / Conditions | Product(s) | Selectivity / Remarks |
| Nickel-containing support catalyst | H₂ gas, 1.0-6.0 MPa, 100-140°C, in the presence of ammonia | Unsaturated primary amine | Conditions are optimized for the selective hydrogenation of the nitrile group while preserving double bonds. google.com |
| Nickel-containing support catalyst | H₂ gas, 1.0-6.0 MPa, 80-180°C (two-stage), in the presence of ammonia | Saturated primary amine | Conditions are designed to hydrogenate both the nitrile and any C=C double bonds. google.com |
| Ni/SiC | H₂ gas | Primary amine | Catalyst shows high hydrogen spillover capacity and moderate basicity, increasing selectivity for primary amines without the need for ammonia. rsc.org |
| Carbon-coated Nickel (Ni/NiO@C) | H₂, 10 bar, 120°C | Primary amine | Effective for hydrogenation of various nitriles to primary amines with high conversion rates (>99%). rsc.org |
| Raney Cobalt | H₂ gas | Primary amine | Can be used for the reductive cyclization of dinitriles and is an effective catalyst for nitrile reduction. rsc.org |
| Pd-Cu on magnetite | Transfer hydrogenation | Primary amine | In the absence of iron, this system selectively converts nitriles to primary amines. nih.gov |
Chemoselectivity in Catalytic Reduction Systems (e.g., Raney catalysts)
The catalytic hydrogenation of unsaturated nitriles like this compound presents a challenge in chemoselectivity. The goal is often the selective reduction of the nitrile group to a primary amine while preserving the carbon-carbon double bond, or vice versa. Raney-type catalysts, particularly Raney nickel and Raney cobalt, are frequently employed for the hydrogenation of nitriles. acsgcipr.orgbme.hu
The reduction of nitriles typically proceeds through a series of intermediates. The primary amine is the desired product, but side reactions can lead to the formation of secondary and tertiary amines. These side reactions can often be suppressed by the addition of ammonia or other bases to the reaction mixture. bme.hu
Raney nickel is a common and cost-effective catalyst for nitrile reduction. acsgcipr.org It is known for its high activity, though its selectivity can be an issue without modification. acsgcipr.orgacs.org For unsaturated nitriles, controlling the reaction conditions (temperature, pressure, solvent) and using additives is crucial to direct the reaction towards the desired product, be it the unsaturated amine (7-octen-1-amine) or the saturated amine (octylamine).
Raney cobalt has also been recognized for its effectiveness in certain chemoselective reductions and can sometimes offer different selectivity compared to Raney nickel. bme.hursc.org The choice between Raney nickel and Raney cobalt, along with the specific reaction conditions, would be critical in determining the outcome of the reduction of this compound.
Below is a table summarizing the expected products from the catalytic reduction of this compound under different hypothetical conditions, based on general principles of catalytic hydrogenation.
| Catalyst | Additive | Primary Product | Secondary Product(s) |
| Raney Nickel | None | Octylamine | 7-Octen-1-amine, secondary amines |
| Raney Nickel | Ammonia | 7-Octen-1-amine | Octylamine, secondary amines |
| Raney Cobalt | Ammonia | 7-Octen-1-amine | Octylamine |
| Palladium/Carbon | None | Octanenitrile | Octylamine |
This table is illustrative and based on general reactivity patterns. Actual results would depend on specific experimental conditions.
Oxidative Transformations of the Alkene Moiety
The alkene group in this compound is susceptible to various oxidative transformations. These reactions can selectively target the carbon-carbon double bond, leaving the nitrile group intact. Common oxidative reactions for alkenes include epoxidation, hydroxylation, and oxidative cleavage. msu.edunih.gov
Epoxidation: The double bond can be converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). This would yield 7,8-epoxyoctanenitrile, a versatile intermediate for further synthesis.
Hydroxylation: Reaction with reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) can produce the corresponding diol, 7,8-dihydroxyoctanenitrile. msu.edu
Oxidative Cleavage: More vigorous oxidation, such as with hot, concentrated potassium permanganate or ozonolysis followed by an oxidative workup, would cleave the double bond. msu.eduorganic-chemistry.org This would result in the formation of 6-cyanohexanal and formaldehyde.
The following table outlines potential oxidative transformations of the alkene moiety in this compound.
| Reagent(s) | Transformation | Product |
| m-CPBA | Epoxidation | 7,8-Epoxyoctanenitrile |
| 1. OsO₄, 2. NaHSO₃ | Dihydroxylation | 7,8-Dihydroxyoctanenitrile |
| 1. O₃, 2. (CH₃)₂S | Ozonolysis (reductive workup) | 6-Cyanohexanal |
| 1. O₃, 2. H₂O₂ | Ozonolysis (oxidative workup) | 6-Cyanohexanoic acid |
Thermal Degradation and Pyrolysis Behavior
Formation of this compound as a Pyrolysis Product (e.g., from Nylon 6/10)
This compound has been identified as a product of the thermal degradation of certain polyamides, specifically Nylon 6/10. gerstel.com Nylon 6/10 is a polymer synthesized from hexamethylenediamine (B150038) (a 6-carbon diamine) and sebacoyl chloride (a 10-carbon diacyl chloride). eupegypt.com
When subjected to high temperatures in the absence of oxygen (pyrolysis), the long polymer chains of Nylon 6/10 break down into smaller, more volatile compounds. Analysis of the pyrolysis products of Nylon 6/10 has shown the formation of several compounds, including this compound as a minor product. gerstel.com The major pyrolysis product is typically 1,8-diazacyclooctadecane-9,18-dione. gerstel.com Other minor products include caprolactam and decanedinitrile. gerstel.com In contrast, vacuum pyrolysis studies of a copolymer of nylon 6,6 and nylon 6,10 at 400°C showed the formation of various hydrocarbons, carbon dioxide, and water, but did not specifically report this compound. govinfo.gov
Synthesis and Functionalization of 7 Octenenitrile Derivatives
Structural Isomers and Homologs of Octenenitrile
Structural isomerism in octenenitriles involves variations in the carbon skeleton and the positioning of the double bond and nitrile group. pathwayz.orgchemistrystudent.comlibretexts.org These differences can lead to a wide array of compounds with distinct chemical properties.
Branched-Chain Octenenitriles
The introduction of branched chains to the octenenitrile structure gives rise to a variety of derivatives with unique characteristics.
7-methyl-3-methylene-7-octenenitrile: The synthesis of related compounds like 7-methyl-3-methylene-7-octenyl halides can be achieved through a coupling reaction between a nucleophile and an electrophile. google.com For instance, 3-methyl-3-butenylmagnesium bromide can be reacted with 2-bromomethyl-4-chloro-1-butene to produce 7-methyl-3-methylene-7-octenyl chloride. google.com This halide can then serve as an intermediate for further reactions. google.com
2-Octenenitrile, 3,5,7-trimethyl-: The synthesis of 3,5,7-trimethyl-2-octenenitrile has been documented, highlighting the methods available for creating these complex branched structures. google.com The hydrogenation of related trimethyl-octenenitrile compounds can be carried out using palladium on carbon as a catalyst. googleapis.com
Positional Isomers of the Double Bond and Nitrile Group
The location of the double bond and the nitrile functional group along the carbon chain significantly influences the properties of octenenitrile isomers. pathwayz.orgchemistrystudent.com For example, (2E)-2-octenenitrile is a known positional isomer. chemsynthesis.com The synthesis of various positional isomers, such as 3,7-dimethyl-6-octenenitrile, has been explored, often for their applications in the fragrance industry. molbase.comgoogleapis.comgoogleapis.comeuropa.eu The synthesis can involve the reaction of corresponding aldehydes with hydroxylamine. google.com
Introduction of Heteroatoms and Complex Functionalities
The incorporation of heteroatoms and other functional groups into the octenenitrile structure opens up a vast area of chemical space, leading to derivatives with tailored properties.
Halogenated Derivatives
Halogenation of organic molecules is a common strategy to modify their reactivity and biological activity. mdpi.comnih.govsaudijournals.comanalis.com.my
7-Bromo-7-octenenitrile (B1323568): While specific synthesis for 7-bromo-7-octenenitrile is not detailed in the provided results, the synthesis of related bromo-derivatives has been explored. For instance, the synthesis of 8-bromo-6-octenenitrile was attempted via cross-metathesis between 6-heptenenitrile (B1334561) and allyl bromide, though this particular reaction was unsuccessful. ub.edu The synthesis of halogenated compounds can often be achieved through reactions involving halogenating agents. beilstein-journals.org
Oxygenated Derivatives
The introduction of oxygen-containing functional groups can significantly alter the polarity and reactivity of octenenitrile.
3,7-dimethyl-3-hydroxy-6-octenenitrile: This compound can be prepared by reacting 2-methyl-hept-2-ene-6-one with acetonitrile (B52724). justia.com It serves as a useful intermediate for the preparation of other octenenitriles. justia.com
(Z)-7,7-Dimethyl-6-oxo-2,4-diphenyl-2-octenenitrile: This derivative can be synthesized by reacting the corresponding α,β-unsaturated ketone acetal (B89532) with trimethylsilyl (B98337) cyanide. oup.com The reaction yields the isomerized product with a Z-configuration of the double bond. oup.com
Fluorinated Octenenitrile Derivatives
The incorporation of fluorine into organic molecules can impart unique properties due to fluorine's high electronegativity and small size. mdpi.comoecd.orgbeilstein-journals.orgscielo.br
2,2,3,3,5,5,6,6-octafluoro-4-oxa-7-octenenitrile: The synthesis of this highly fluorinated derivative involves the reaction of 8-iodo-2,2,3,3,5,5,6,6-octafluoro-4-oxaoctanenitrile with tri-n-propylamine in 2-methoxyethyl ether. prepchem.com The product is isolated by distillation. prepchem.com
Strategies for Chiral Derivatization (e.g., (R)-3,7-Dimethyloct-6-enenitrile, Levocitrile)
The synthesis of chiral derivatives of 7-octenenitrile, such as (R)-3,7-dimethyloct-6-enenitrile, commercially known as Levocitrile, represents a significant area of research in the flavor and fragrance industry. thegoodscentscompany.comtakasago.com This specific enantiomer is valued for its clean, fresh, lemon-like scent, which is considered superior to the racemic mixture. takasago.comscribd.com Achieving high enantiomeric purity is crucial, and various strategies have been developed that primarily focus on the asymmetric synthesis of a key chiral intermediate, (R)-citronellal, which is subsequently converted to the target nitrile.
The primary routes for obtaining (R)-citronellal involve the enantioselective transformation of achiral precursors like citral (B94496) (a mixture of geranial and neral) or geraniol (B1671447). google.comnih.gov These methods include asymmetric hydrogenation using chiral metal catalysts and biocatalytic cascades employing enzymes. google.commdpi.com
Asymmetric Hydrogenation
One of the most studied methods for producing chiral citronellal (B1669106) is the asymmetric hydrogenation of neral (B7780846) or geranial. google.com This approach is advantageous due to the ready availability of the starting materials and effective chiral control. google.com The process typically utilizes a rhodium complex combined with a chiral diphosphine ligand. For instance, early research demonstrated the feasibility of this method, achieving enantiomeric excess (ee) values of up to 71%. google.com
Subsequent developments have refined this process. A patented method describes the use of a water-soluble metal complex as a catalyst in a water-oil two-phase system. google.com This system facilitates the asymmetric hydrogenation of neral or geranial to (R)-citronellal and simplifies catalyst recovery through phase separation after the reaction. google.com Another patented process involves separating neral and geranial via distillation, followed by reduction with a rhodium and chiral diphosphine ligand in a hydrogen atmosphere, which can yield (R)-citronellal with an ee value of up to 90%. google.com
Table 1: Asymmetric Hydrogenation for (R)-Citronellal Synthesis
| Precursor | Catalyst System | Key Features | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Neral / Geranial | Rhodium carbonyl and chiral bisphosphine ligands | Early-stage development | Up to 71% google.com |
| Neral / Geranial | Water-soluble rhodium complex with chiral diphosphine ligand | Water-oil two-phase system for easy catalyst separation | Not specified in abstract google.com |
| Neral or Geranial | Rhodium and chiral diphosphine ligand | Distillation separation of precursors | Up to 90% google.com |
Biocatalytic Strategies
Enzymatic methods offer a less energy-intensive alternative for the synthesis of (R)-citronellal. nih.govrsc.org These biocatalytic cascades often start from inexpensive, commercially available geraniol. rsc.org
A prominent strategy involves a one-pot, two-step enzymatic cascade. The first step employs a copper radical oxidase (CgrAlcOx) to oxidize geraniol to geranial. nih.gov In the second step, a flavin-dependent ene-reductase, such as an Old Yellow Enzyme (OYE), enantioselectively reduces the geranial to (R)-citronellal. rsc.orgacs.org Researchers have successfully used this cascade to achieve high conversion and enantioselectivity. By optimizing the system, for example, through the immobilization of the enzymes and the use of co-solvents, a 95% conversion to (R)-citronellal with an enantiomeric excess of 96.9% has been reported after 7 hours, starting from a 10 mM geraniol solution. nih.govrsc.org
Protein engineering has also been applied to enhance the performance of these biocatalysts. Members of the Old Yellow Enzyme (OYE) family are known to catalyze the asymmetric reduction of citral to (R)-citronellal, but their industrial application can be limited by low activity or insufficient enantioselectivity. mdpi.com By employing protein engineering techniques like site-saturation mutagenesis on OYE from Saccharomyces cerevisiae (OYE2y), variants with significantly improved (R)-enantioselectivity have been created. Double substitutions at key sites (R330H/P76M, P76G/R330H, or P76S/R330H) resulted in an (R)-enantioselectivity of >99% ee in the reduction of (E)-citral. mdpi.com
Table 2: Biocatalytic Synthesis of (R)-Citronellal
| Precursor | Enzyme System | Key Features | Conversion | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Geraniol | Immobilised Copper Radical Oxidase (CgrAlcOx) & Ene Reductase (OYE2) | Concurrent cascade in a one-pot system with co-solvent | 95% nih.govrsc.org | 96.9% (R) nih.govrsc.org |
| (E/Z)-Citral | Engineered Old Yellow Enzyme (OYE2y variants) | Protein engineering to enhance enantioselectivity | Not specified | >99% (R) mdpi.com |
Conversion to (R)-3,7-Dimethyloct-6-enenitrile
Once enantiomerically pure (R)-citronellal is obtained, it is converted to the corresponding nitrile. A disclosed synthesis method involves taking citronellal as the starting material and performing oximation and dehydration in a single pot to produce citronellyl nitrile. google.com This one-pot process improves efficiency and saves operational steps. The resulting citronellyl nitrile can then be hydrogenated if desired, to produce hydrogenated citronellyl nitrile. google.com This method reports a yield of over 96% for the preparation of citronellyl nitrile. google.com The (R)-enantiomer, (R)-3,7-dimethyloct-6-enenitrile, is marketed under the trade name Levocitrile® and is noted for its high purity (99% min. as Citronellyl Nitrile) and stability, making it a valuable component in perfumery. takasago.comkarnatakaaromas.com
Applications in Advanced Chemical Materials and Organic Synthesis
Polymer Science and Functional Materials Development
In the realm of polymer science, 7-octenenitrile is utilized for its ability to be incorporated into polymer chains, imparting specific functionalities to the resulting materials. This has led to its use in creating specialized polymers with enhanced properties.
This compound as a Monomer in Copolymerization Processes
This compound can act as a monomer in copolymerization processes, where it is combined with other monomers to produce copolymers with tailored characteristics. google.comgoogle.com A copolymer is a polymer derived from two or more different types of monomers. taylorandfrancis.com The inclusion of this compound in the polymer backbone introduces a nitrile functional group, which can influence the polymer's properties, such as its polarity and chemical reactivity.
For instance, this compound can be copolymerized with various vinyl monomers. google.comgoogle.com The specific monomers it can be combined with include, but are not limited to, glycidyl (B131873) acrylate, glycidyl methacrylate, methyl methacrylate, and acrylonitrile (B1666552). google.comgoogle.com The process of copolymerization allows for the creation of a diverse range of materials with properties that can be finely tuned by adjusting the ratio of the comonomers.
The use of techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization enables the synthesis of polymers with controlled molecular weight and complex architectures, such as block copolymers. specificpolymers.com While not explicitly detailed for this compound in the provided context, such controlled radical polymerization methods are applicable to a wide array of monomers, including those with nitrile functionalities. specificpolymers.com
Design of Functionalized Copolymers for Specialty Applications (e.g., Anti-scratch coatings)
A significant application of this compound is in the formulation of functionalized copolymers for specialty applications, a prime example being anti-scratch coatings. google.comgoogle.com These coatings are designed to enhance the durability and surface properties of various materials.
Table 1: Components of an Exemplary Anti-Scratch Coating Formulation
| Component | Function | Potential Monomers/Compounds |
| Functionalized Copolymer | Provides specific reactivity and properties | Glycidyl acrylate, glycidyl methacrylate, This compound google.comgoogle.com |
| High Molecular Weight Poly(vinyl) Polymer | Forms the polymer matrix | Poly(methyl methacrylate) google.com |
| Silane | Acts as a cross-linking agent | 3-amino propyltrimethoxylsilane google.com |
| Silane Cage Component | Enhances mechanical properties | Octavinyl polyhedral oligomeric silsesquioxane google.comgoogle.com |
| Vinyl Monomer | Modifies polymer properties | Methyl methacrylate, acrylonitrile google.com |
This table is generated based on information from patent documents describing anti-scratch coating compositions. google.comgoogle.com
Integration into Polymeric Systems for Membranes (e.g., Cation-exchange membranes)
The integration of functional groups into polymeric systems is crucial for the development of specialized membranes, such as cation-exchange membranes (CEMs). mdpi.comwur.nlrsc.orgrsc.orgmdpi.com These membranes are essential in various industrial processes, including water purification, desalination, and energy generation. mdpi.commdpi.com
While the direct use of this compound in the synthesis of CEMs is not explicitly detailed in the provided search results, the principles of membrane functionalization highlight the potential role of such nitrile-containing monomers. The performance of CEMs relies on the presence of fixed charged groups within the polymer matrix, which facilitates the transport of cations while repelling anions. rsc.org The synthesis of high-performance CEMs often involves the polymerization of functional monomers onto or within a porous support. rsc.org
The nitrile group of this compound could potentially be chemically modified post-polymerization to introduce charged functionalities, or it could influence the membrane's morphology and transport properties. The development of green and sustainable methods for CEM synthesis is an active area of research, with a focus on using environmentally friendly solvents and bio-based polymers. mdpi.com
Intermediates in Complex Organic Synthesis
Beyond polymer science, this compound is a valuable intermediate in the field of organic synthesis, providing a gateway to a wide array of complex molecules. accessscience.com Organic synthesis is the construction of organic compounds from simpler starting materials. accessscience.comnih.gov
Precursors for Diverse Molecular Architectures in Academic Research
In academic research, chemists often seek to build complex and novel molecular architectures to explore new chemical space and develop new synthetic methodologies. illinois.eduox.ac.uk The dual functionality of this compound, with its reactive double bond and nitrile group, makes it an attractive starting material for such endeavors.
The terminal alkene can undergo a variety of transformations, including additions, oxidations, and metathesis reactions, to build up the carbon skeleton. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, among other transformations. This versatility allows for the construction of a diverse range of molecular structures. Research in synthetic organic chemistry often focuses on developing new catalytic methods to achieve these transformations with high efficiency and selectivity. ox.ac.uk
Role in the Synthesis of Pharmaceutical Scaffolds and Agrochemical Compounds
The molecular frameworks derived from this compound can serve as scaffolds in the design and synthesis of new pharmaceutical and agrochemical compounds. ufrj.brnih.govmdpi.comuniroma1.it A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. nih.govuniroma1.it
In medicinal chemistry, the discovery of novel scaffolds is crucial for the development of new drugs with improved efficacy and safety profiles. ufrj.brnih.gov The strategy of "scaffold hopping" involves replacing the core structure of a known active compound with a new one to generate novel patentable compounds with potentially better properties. nih.govuniroma1.it The diverse structures accessible from this compound make it a potential starting point for the synthesis of new scaffolds.
Similarly, in the field of agrochemicals, there is a constant need to develop new pesticides and herbicides to combat resistance and improve crop yields. nih.govniphm.gov.inmdpi.comsemanticscholar.org The synthesis of new active ingredients often involves the construction of complex organic molecules. Compounds containing specific functional groups, such as the methoxyacrylate moiety found in some fungicides, are of particular interest. semanticscholar.org The synthetic flexibility offered by this compound makes it a useful building block for creating novel agrochemical candidates.
Information regarding "this compound" in Flavor and Fragrance Research is Unavailable
Extensive research has been conducted to gather information on the chemical compound This compound for the specified topics of structure-odor relationships, olfactory properties, volatility, and stability in aroma systems.
Despite a thorough search of scientific literature and chemical databases, no research findings or data corresponding to the use of This compound in the field of flavor and fragrance chemistry were found. Chemical suppliers list it as a laboratory chemical, but without any description of its scent or organoleptic properties. chemsrc.comcymitquimica.com
It appears that this specific compound is not utilized or has not been characterized as a fragrance or flavor ingredient. Therefore, it is not possible to provide the requested article sections on its olfactory properties or its performance in aroma systems.
Alternative Compound with Available Data:
It is possible that the intended compound of interest was 3,7-dimethyl-6-octenenitrile , a structurally related and widely used fragrance ingredient commonly known as citronellyl nitrile . ontosight.aiprivi.com This compound is well-documented, with extensive research available on its citrus-like odor, stability in various products, and application in perfumery. privi.comchembk.comcymitquimica.comgoogle.com
If you wish to proceed with an article on 3,7-dimethyl-6-octenenitrile , the requested sections on structure-odor relationships and stability can be thoroughly addressed based on available scientific data.
Analytical and Spectroscopic Characterization Techniques in 7 Octenenitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 7-octenenitrile, offering unparalleled insight into its atomic framework. ox.ac.uk Both proton and carbon NMR are routinely employed to confirm the compound's structure.
Proton Nuclear Magnetic Resonance (1H-NMR) for Structural Elucidation
Proton NMR (¹H-NMR) is instrumental in verifying the structure of this compound by identifying the distinct hydrogen atoms within the molecule. youtube.com The ¹H-NMR spectrum provides information on the chemical environment of each proton, their connectivity, and the number of protons in a given environment. ox.ac.uk
Key features in the ¹H-NMR spectrum of this compound include signals corresponding to the vinyl protons of the terminal double bond, the protons of the methylene (B1212753) groups in the aliphatic chain, and the protons adjacent to the nitrile group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are all used to piece together the molecular structure. youtube.comcompoundchem.com
A representative ¹H-NMR spectrum of an octenenitrile derivative, 2,2,3,3,5,5,6,6-octafluoro-4-oxa-7-octenenitrile, showed a characteristic multiple line pattern for the vinyl protons between 5.2 and 5.6 ppm. prepchem.com While specific data for unsubstituted this compound is not detailed in the provided results, the principles of structural elucidation remain the same.
Interactive Data Table: Illustrative ¹H-NMR Data for Aliphatic Nitriles
| Functional Group | Typical Chemical Shift (ppm) | Multiplicity |
| CH=CH₂ (vinyl) | 4.9 - 5.9 | Multiplet |
| -CH₂-CN | 2.3 - 2.5 | Triplet |
| -CH₂- | 1.2 - 1.7 | Multiplet |
| CH₃- | 0.8 - 1.0 | Triplet |
Note: This table provides typical chemical shift ranges for functional groups found in aliphatic nitriles and may not represent the exact values for this compound.
Carbon-13 Nuclear Magnetic Resonance (13C-NMR)
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton. udel.edu In a ¹³C-NMR spectrum of this compound, each unique carbon atom gives a distinct signal, allowing for confirmation of the eight-carbon chain and the presence of the nitrile and vinyl functional groups. savemyexams.com
The chemical shifts in ¹³C-NMR are indicative of the carbon's hybridization and its proximity to electronegative atoms or electron-withdrawing groups. chemguide.co.ukyoutube.com For instance, the carbon of the nitrile group (C≡N) will appear at a characteristic downfield shift, while the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the aliphatic chain will have distinct chemical shifts. savemyexams.commsu.edu
While specific ¹³C-NMR data for this compound was not found, data for related compounds like 5,7,7-trimethyl-2(3)-octenenitrile and 7-octenal provide insight into the expected chemical shifts. google.comspectrabase.com
Interactive Data Table: Expected ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Atom | Hybridization | Expected Chemical Shift Range (ppm) |
| C≡N | sp | 115 - 125 |
| CH=C H₂ | sp² | 130 - 140 |
| C H=CH₂ | sp² | 110 - 120 |
| -C H₂-CN | sp³ | 15 - 25 |
| Interior -C H₂- | sp³ | 25 - 35 |
Note: These are estimated ranges based on typical values for similar functional groups.
Heteronuclear NMR (e.g., 19F-NMR for Fluorinated Analogs)
For fluorinated analogs of this compound, ¹⁹F-NMR spectroscopy is a powerful tool for structural confirmation and analysis. nih.gov Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for molecular structure and environment. biophysics.org
In the case of 2,2,3,3,5,5,6,6-octafluoro-4-oxa-7-octenenitrile, the ¹⁹F-NMR spectrum displayed three distinct signals corresponding to the different fluorine environments within the molecule. prepchem.com The chemical shifts were reported at -89.1 ppm for the CF₂ groups adjacent to the oxygen atom, -113.0 ppm for the CF₂ group next to the nitrile, and -120.4 ppm for the CF₂ group adjacent to the vinyl group. prepchem.com This information, along with the integral ratios, provides definitive structural proof. prepchem.com The chemical shifts in ¹⁹F-NMR are typically referenced to CFCl₃. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it particularly useful for analyzing complex mixtures and identifying unknown components, such as impurities or degradation products in this compound samples. mdpi.com
In practice, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared to libraries for identification.
For example, GC-MS has been used to identify this compound as a thermal degradation product of Nylon 6/10. gerstel.com The technique can also be employed to monitor the degradation of materials and identify the volatile and semi-volatile organic compounds released, which could include nitriles like this compound under certain conditions. nih.govresearchgate.net
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to several decimal places. libretexts.org This precision allows for the determination of the exact molecular formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. researchgate.netrsc.org
For this compound (C₈H₁₃N), the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, and ¹⁴N). libretexts.org This calculated mass can then be compared to the experimental mass obtained from an HRMS instrument to confirm the elemental composition with a high degree of confidence. This is a critical step in the definitive identification of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. drawellanalytical.com Each functional group vibrates at a characteristic frequency, resulting in specific absorption bands in the IR spectrum. libretexts.org For this compound, IR spectroscopy is used to confirm the presence of its two defining functionalities: the nitrile group (C≡N) and the carbon-carbon double bond (C=C).
The nitrile functional group gives rise to a sharp and intense absorption band in a relatively uncongested region of the spectrum, making it easily identifiable. researchgate.net Saturated aliphatic nitriles typically show a C≡N stretching vibration between 2260 and 2240 cm⁻¹. uc.edu The carbon-carbon double bond of the terminal alkene results in a C=C stretching vibration of medium intensity around 1640 cm⁻¹. Additionally, the C-H bonds associated with the alkene and alkane portions of the molecule exhibit distinct stretching vibrations. The sp² hybridized C-H stretch of the terminal alkene typically appears just above 3000 cm⁻¹, while the sp³ hybridized C-H stretches of the alkyl chain appear just below this value (around 2850-2960 cm⁻¹). libretexts.orgnobraintoosmall.co.nz
Analysis of a closely related compound, 3-pentenenitrile, on the NIST gas-phase IR database shows characteristic peaks that help in understanding the spectrum of this compound. nist.gov The key is to look for the combination of the sharp nitrile peak and the peaks indicating unsaturation.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2260 - 2240 | Strong, Sharp |
| Alkene (C=C) | Stretch | ~1640 | Medium |
| Alkene (=C-H) | Stretch | 3100 - 3000 | Medium |
| Alkane (C-H) | Stretch | 3000 - 2850 | Strong |
This table presents typical wavenumber ranges for the functional groups found in this compound based on established spectroscopic data. libretexts.orguc.edunobraintoosmall.co.nz
Chromatographic Separation Methods
Chromatographic methods are essential for separating this compound from reaction mixtures or impurities, and for determining its purity and concentration. birchbiotech.com The choice between gas chromatography and high-performance liquid chromatography typically depends on the volatility and thermal stability of the compound and its derivatives.
Gas chromatography (GC) is the premier analytical technique for the analysis of volatile compounds like this compound. birchbiotech.com It is widely used to assess the purity of a sample and to perform quantitative analysis. cdc.govepa.gov In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary liquid or solid phase. birchbiotech.com
For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram (excluding the solvent peak). youtube.com The percent purity is calculated by dividing the area of the target compound's peak by the total peak area and multiplying by 100. youtube.com
Quantitative analysis by GC requires the creation of a calibration curve using standards of known concentration or the use of an internal standard. researchgate.netresearchgate.net A flame ionization detector (FID) is commonly used for hydrocarbon-containing compounds like this compound due to its high sensitivity and wide linear range. researchgate.net Research on the addition of saturated nitriles to unsaturated nitriles has successfully used GC analysis with an internal standard, such as mesitylene, to monitor the reaction progress and determine product yields. rsc.org
Table 2: Typical Parameters for Gas Chromatography (GC) Analysis of this compound
| Parameter | Typical Setting | Purpose |
| Column | Fused-silica capillary (e.g., 30 m x 0.25 mm) | Provides high-resolution separation of volatile components. |
| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., SE-54) | A common non-polar phase suitable for a wide range of organic molecules. internationaloliveoil.org |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. internationaloliveoil.org |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C at 10 °C/min) | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Detector | Flame Ionization Detector (FID) | Provides sensitive detection of hydrocarbon-containing analytes. |
| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |
This table outlines a representative set of GC conditions for the analysis of unsaturated nitriles.
While GC is ideal for the volatile this compound itself, high-performance liquid chromatography (HPLC) is the method of choice for analyzing its non-volatile derivatives. researchgate.net HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. jst.go.jp
Direct analysis of underivatized aliphatic nitriles by HPLC can be challenging. However, they can be converted into derivatives that are more amenable to common HPLC detection methods, such as UV-Vis or fluorescence. One established method involves the reduction of the nitrile group to a primary amine. jst.go.jp This amine can then be reacted with a derivatizing agent, such as 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride), to produce a highly fluorescent derivative. jst.go.jp This allows for sensitive detection and quantification.
The resulting derivative is typically analyzed using reverse-phase HPLC, where a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase (often a mixture of methanol (B129727) or acetonitrile (B52724) and water). researchgate.netjst.go.jp The separation is based on the hydrophobicity of the derivatives. This approach is valuable in studies where this compound is chemically transformed into less volatile products, such as in hydrolysis or reduction reactions.
Table 3: Example HPLC Method for Analysis of a this compound Amine Derivative
| Parameter | Typical Setting | Purpose |
| Derivatization Step | Reduction of nitrile to amine, followed by reaction with a fluorescent tag (e.g., Dansyl Chloride). | Converts the analyte into a form suitable for sensitive fluorescence detection. jst.go.jp |
| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Separates derivatives based on their hydrophobicity. researchgate.netjst.go.jp |
| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds from the column by changing the polarity of the mobile phase. |
| Flow Rate | 1.0 mL/min | Maintains a constant flow of the mobile phase through the system. |
| Detector | Fluorescence Detector | Provides high sensitivity and selectivity for the fluorescently tagged derivatives. |
| Injection Volume | 10 - 20 µL | The volume of the derivatized sample introduced into the HPLC system. |
This table describes a general HPLC methodology for analyzing non-volatile amine derivatives of aliphatic nitriles.
Theoretical and Computational Chemistry Studies of 7 Octenenitrile
Molecular Orbital Theory and Electronic Structure Calculations
Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in molecular orbitals. chemscene.comambeed.comcollectionscanada.gc.ca An analysis of 7-octenenitrile using MO theory would involve the calculation of its molecular orbitals, their energy levels, and the distribution of electron density. This would provide insights into the nature of its chemical bonds, particularly the C≡N triple bond and the C=C double bond, and would help in identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles. However, no specific studies detailing the MO diagrams or electronic structure calculations for this compound are currently available.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. Applying DFT to this compound would enable the precise determination of its most stable three-dimensional structure through geometry optimization. This process involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface.
Furthermore, DFT calculations can predict various spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts. By calculating the vibrational modes, a theoretical vibrational spectrum can be generated, which, when compared with experimental data, can aid in the structural confirmation of the molecule. Similarly, predicted NMR chemical shifts can assist in the assignment of signals in experimental spectra. At present, there is no published research containing tables of optimized geometrical parameters (bond lengths, bond angles, dihedral angles) or predicted spectroscopic data for this compound derived from DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can explore the conformational landscape, identify the most populated conformational states, and study the transitions between them. Such simulations would be particularly insightful for understanding how the flexibility of the alkyl chain influences the accessibility and reactivity of the nitrile and alkene functional groups. Regrettably, no studies on the conformational analysis or molecular dynamics of this compound have been reported in the scientific literature.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy barriers. For this compound, computational studies could elucidate the mechanisms of various reactions, such as its hydrolysis, reduction, or participation in cycloaddition reactions. By mapping the potential energy surface for a given reaction, chemists can gain a detailed understanding of the step-by-step process of bond breaking and formation. This knowledge is fundamental for controlling reaction outcomes and designing new synthetic methodologies. The scientific literature, however, lacks any computational studies on the reaction mechanisms involving this compound.
Future Perspectives and Emerging Research Directions
Development of Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly pivotal in chemical manufacturing, aiming to reduce the environmental impact of chemical processes. taylorfrancis.com The synthesis of 7-Octenenitrile and its derivatives is an area ripe for the application of these principles, moving away from traditional methods that may involve harsh conditions or generate significant waste.
Future research will likely focus on developing catalytic routes that are both efficient and environmentally benign. This includes the use of catalysts based on earth-abundant and non-toxic metals. The ideal green synthesis of this compound would start from renewable feedstocks. Research into the conversion of biomass into platform chemicals that can serve as precursors to this compound is a promising long-term goal. nih.gov
Key areas for development in the green synthesis of this compound include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. taylorfrancis.com
Use of Renewable Feedstocks: Investigating biosynthetic routes or conversions from bio-based platform molecules to produce this compound.
Safer Solvents and Auxiliaries: Replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents. taylorfrancis.com
Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures to reduce energy consumption. taylorfrancis.com
A comparative table of potential green synthesis strategies is presented below.
| Synthesis Strategy | Traditional Approach | Green Chemistry Approach | Potential Benefits |
| Starting Materials | Petroleum-based feedstocks | Biomass-derived platform molecules | Reduced carbon footprint, use of renewable resources. |
| Catalysis | Homogeneous catalysts, often based on precious metals | Heterogeneous, recyclable catalysts from earth-abundant metals | Easier separation, catalyst reusability, lower cost. |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions | Reduced environmental pollution and health hazards. |
| Energy Input | High temperature and pressure | Ambient or near-ambient conditions | Lower energy consumption and operational costs. |
Exploration of Novel Catalytic Systems for Selective Transformations
The dual functionality of this compound presents a significant opportunity for the development of novel catalytic systems that can selectively transform either the nitrile or the alkene group. This selectivity is crucial for creating a diverse range of downstream products with tailored properties.
Future research in this area will likely concentrate on:
Selective Hydrogenation: Developing catalysts that can selectively hydrogenate the nitrile group to an amine without affecting the double bond, or vice versa.
Hydroformylation: Creating catalytic systems for the selective hydroformylation of the terminal alkene to an aldehyde, which can then be further functionalized.
Metathesis: Utilizing olefin metathesis catalysts to create long-chain dinitriles or to introduce new functional groups at the terminus of the molecule.
Biocatalysis: Employing enzymes like nitrilases or nitrile hydratases for the selective and environmentally friendly hydrolysis of the nitrile group to a carboxylic acid or an amide under mild conditions. core.ac.uknih.gov
The table below outlines potential catalytic transformations and the expected products.
| Catalytic Transformation | Functional Group Targeted | Potential Catalyst Type | Product Class |
| Selective Hydrogenation | Nitrile (-C≡N) | Supported metal nanoparticles (e.g., Ru, Rh) | Primary Amines |
| Selective Hydrogenation | Alkene (C=C) | Homogeneous catalysts (e.g., Wilkinson's catalyst) | Saturated Nitriles |
| Hydroformylation | Alkene (C=C) | Rhodium or cobalt-based complexes | Aldehyde-nitriles |
| Ammoxidation | Alkene (C=C) | Mixed metal oxides | Dinitriles |
| Enzymatic Hydrolysis | Nitrile (-C≡N) | Nitrilase | Carboxylic Acids |
Integration of this compound into Advanced Smart Materials
The term "smart materials" refers to materials that can respond to external stimuli such as changes in temperature, pH, light, or electric fields. google.com The unique structure of this compound makes it an attractive monomer for the synthesis of functional polymers and advanced materials with potential smart properties. A US patent has already indicated the use of this compound in the production of functional polymers. libretexts.org
Future research will explore the polymerization of this compound, either through its alkene group or by transformations of the nitrile group into other polymerizable moieties. The resulting polymers could possess side chains with nitrile groups, which can be further modified to introduce specific functionalities. These functionalities could include:
Cross-linking sites: The nitrile group can be converted to a variety of functional groups that can participate in cross-linking reactions, leading to the formation of thermosets or hydrogels.
Chelating units: The nitrile group can be hydrolyzed to a carboxylic acid, which can act as a chelating agent for metal ions, leading to the development of sensor materials or responsive gels.
Hydrophilic/Hydrophobic balance: The polarity of the nitrile group can be used to control the hydrophilic-lipophilic balance of the resulting polymer, which is crucial for applications such as drug delivery or surface coatings.
The integration of this compound into polymer architectures could lead to the development of:
Self-healing polymers: By incorporating reversible bonds that can be formed from the nitrile functionality.
Stimuli-responsive polymers: Where changes in the environment can trigger a change in the polymer's properties.
Functional coatings: With tailored adhesion, barrier, or reactive properties.
The table below summarizes potential smart materials derived from this compound.
| Polymer Type | Functionalization Route | Potential Smart Property | Application Area |
| Poly(this compound) | Polymerization of the alkene | Post-polymerization modification of nitrile | Functional coatings, adhesives |
| Nitrile-functionalized Copolymers | Copolymerization with other monomers | Stimuli-responsive behavior | Drug delivery, sensors |
| Cross-linked Networks | Conversion of nitrile to cross-linkable groups | Self-healing, shape memory | Advanced composites, soft robotics |
High-Throughput Screening and Combinatorial Chemistry for New Derivatives
Combinatorial chemistry is a powerful technique for rapidly synthesizing a large number of different but structurally related molecules, known as a library. rsc.org This approach, coupled with high-throughput screening (HTS), can accelerate the discovery of new derivatives of this compound with desirable properties. acs.org
Future research will likely involve the creation of combinatorial libraries based on the this compound scaffold. By systematically reacting the alkene and/or nitrile functionalities with a diverse set of reagents, a vast array of new compounds can be generated. For example, a library of esters could be created by hydroformylating the alkene to an aldehyde, followed by oxidation to a carboxylic acid and subsequent esterification with a variety of alcohols.
High-throughput screening methods can then be employed to rapidly evaluate these libraries for specific applications. For instance, if the goal is to find new fragrance molecules, the library could be screened for olfactory properties. If the target is new bioactive compounds, the library could be tested against a panel of biological targets.
The key steps in this approach are:
Library Design: Selecting a core scaffold (this compound) and a set of diverse building blocks to react with its functional groups.
Automated Synthesis: Using robotic systems to perform the chemical reactions in a parallel or split-and-mix fashion. rsc.org
High-Throughput Screening: Rapidly testing the synthesized compounds for the desired property (e.g., catalytic activity, biological activity, material property).
Hit Identification and Optimization: Identifying the most promising compounds ("hits") from the library and further refining their structure to enhance their properties.
The table below illustrates a hypothetical combinatorial library based on this compound.
| Scaffold | Functional Group Targeted | Reaction Type | Resulting Library | Potential Application |
| This compound | Alkene (C=C) | Epoxidation followed by ring-opening with various nucleophiles | Library of β-functionalized nitriles | Discovery of new bioactive molecules |
| This compound | Nitrile (-C≡N) | [2+3] Cycloaddition with various azides | Library of tetrazole derivatives | Development of new ligands for metal catalysts |
| This compound | Both Alkene and Nitrile | Sequential or one-pot multi-component reactions | Library of complex, bifunctional molecules | Exploration of novel chemical space |
Q & A
Basic: What established synthetic routes exist for 7-Octenenitrile, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of this compound typically involves nitrile formation via catalytic dehydration of primary alcohols or aldehyde ammonolysis. Key steps include:
- Catalyst selection : Transition metals (e.g., Cu or Pd) or acid catalysts (e.g., H₂SO₄) are commonly used for dehydration.
- Temperature control : Reactions often require precise thermal conditions (e.g., 80–120°C) to minimize side products like ethers or esters .
- Purity validation : Use GC-MS or HPLC to monitor reaction progress and optimize parameters (e.g., solvent polarity, stoichiometry). For reproducibility, document all variables in the "Materials and Methods" section, adhering to guidelines for experimental clarity .
Basic: Which spectroscopic techniques are recommended for characterizing this compound, and how should key spectral features be interpreted?
Answer:
- NMR Spectroscopy : Analyze the ¹³C NMR peak at ~120 ppm (C≡N group) and ¹H NMR vinyl proton signals (δ 5–6 ppm) to confirm structure. Cross-reference with the NIST Chemistry WebBook for validated spectral data .
- IR Spectroscopy : The sharp absorption band near 2240 cm⁻¹ confirms the nitrile group.
- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (123.17 g/mol). Include raw spectral data in supplementary materials to enable peer validation .
Advanced: How can researchers resolve contradictions in published data on this compound’s physicochemical properties?
Answer:
- Source evaluation : Critically assess methodologies in conflicting studies (e.g., purity of starting materials, calibration standards). Prioritize primary literature with detailed experimental protocols .
- Replication studies : Reproduce disputed experiments under controlled conditions, documenting variables like humidity or catalyst batch.
- Statistical analysis : Apply ANOVA or t-tests to evaluate significance of discrepancies. Transparently report uncertainties in publications .
Advanced: What strategies are effective for designing experiments to study this compound’s reactivity under varying conditions?
Answer:
- Variable isolation : Systematically alter one parameter (e.g., pH, temperature) while keeping others constant. Use factorial design to explore interactions between variables .
- Control groups : Include blank reactions (e.g., without catalyst) to identify side reactions.
- Real-time monitoring : Employ in-situ techniques like FTIR or Raman spectroscopy to track intermediate formation. Publish detailed protocols in supplementary materials to aid replication .
Literature Review: How should researchers conduct a comprehensive review to identify gaps in this compound research?
Answer:
- Database selection : Use SciFinder, Reaxys, and PubMed to locate peer-reviewed articles. Filter by publication date (last 10 years) to focus on recent advances .
- Conceptual categorization : Organize sources into themes (e.g., "synthetic methods," "applications in organic synthesis"). Highlight understudied areas, such as enantioselective synthesis or environmental stability .
- Critical appraisal : Exclude studies lacking experimental details or relying on non-validated data sources .
Method Development: What considerations are critical when developing novel analytical methods for this compound quantification?
Answer:
- Calibration standards : Use high-purity this compound (≥99%) to create calibration curves. Validate linearity across expected concentration ranges.
- Matrix effects : Test recovery rates in complex matrices (e.g., biological samples) to assess interference.
- Method validation : Adhere to ICH guidelines for precision, accuracy, and limit of detection. Publish raw datasets and statistical analyses to support reproducibility .
Advanced: How can mixed-methods approaches enhance data interpretation in this compound studies?
Answer:
- Triangulation : Combine quantitative data (e.g., reaction yields) with qualitative insights (e.g., researcher observations on reaction kinetics) .
- Iterative analysis : Use preliminary quantitative results to refine follow-up experiments (e.g., adjusting catalyst loading based on initial yield data).
- Ethical transparency : Disclose any methodological biases and ensure data ownership agreements are clear to avoid team conflicts .
Advanced: What are common challenges in interpreting NMR/IR spectra of this compound, and how can they be addressed?
Answer:
- Signal overlap : In crowded NMR spectra, use 2D techniques (e.g., COSY, HSQC) to resolve vinyl proton couplings.
- Moisture interference : Ensure anhydrous conditions during IR analysis to prevent false absorption bands from water.
- Reference validation : Cross-check spectral data against the NIST database and report deviations in supplementary materials .
Reproducibility: What steps ensure synthetic procedures for this compound are reproducible across labs?
Answer:
- Detailed protocols : Specify equipment brands, solvent grades, and stirring rates in the "Experimental" section.
- Batch testing : Replicate reactions using reagents from multiple suppliers to assess variability.
- Open data : Share raw chromatograms and spectral files in repositories like Figshare or Zenodo .
Advanced: How should researchers approach conflicting reports on catalytic efficiency in this compound synthesis?
Answer:
- Meta-analysis : Compare catalytic turnover numbers (TON) and reaction scales across studies. Exclude outliers with incomplete characterization.
- Mechanistic studies : Use DFT calculations or isotopic labeling to probe disputed reaction pathways.
- Peer collaboration : Engage with authors of conflicting studies to design joint experiments, ensuring alignment in methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
